molecular formula C23H27N5O2 B2550186 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide CAS No. 1351844-71-7

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide

Cat. No. B2550186
M. Wt: 405.502
InChI Key: OEAQLASYXVPRPU-UHFFFAOYSA-N
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Description

The compound "1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide" is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecular frameworks and their biological activities. For instance, paper discusses a series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide inhibitors of GSK-3beta kinase, highlighting the importance of substituents on the phenyl ring and the terminal heterocyclic fragment for inhibitory activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of substituents to achieve the desired biological activity. Paper describes the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine, resulting in good yields. This suggests that similar methodologies could potentially be applied to synthesize the compound , with an emphasis on the oxadiazole and pyridine components.

Molecular Structure Analysis

The molecular structure of related compounds plays a crucial role in their biological activity. Paper discusses the structure of a pyrrolidine carboxamide derivative, which is a potential HIV-1 inhibitor. The pyrrolidine ring's conformation and the molecule's ability to form hydrogen bonds are key structural features. These insights could be relevant when analyzing the molecular structure of "1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide".

Chemical Reactions Analysis

The reactivity of similar compounds is influenced by their functional groups and the overall molecular architecture. Paper describes the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids to form novel bicyclic systems containing the 1,2,4-oxadiazole ring. This indicates that the oxadiazole moiety in the compound of interest may also participate in condensation reactions, which could be useful in further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are determined by their molecular structures. While the papers do not directly address the properties of the compound , they do provide examples of related compounds. For instance, paper discusses the synthesis of pyrazole-5-carboxamide chalcone hybrids and their biological activities, which are characterized by various spectroscopic methods. These methods could also be applied to determine the properties of "1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide".

Scientific Research Applications

Antimycobacterial Activity

Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with 1,2,4-oxadiazole rings, has shown promise in antimycobacterial applications against Mycobacterium tuberculosis. These compounds, through structural modification, aim to enhance cellular permeability and potency against tuberculosis by acting as carboxylic acid isosteres, indicating a potential application area for similar complex molecules (Gezginci, Martin, & Franzblau, 1998).

Predicting Biological Activity

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, followed by predictions of biological activity, suggests an avenue for understanding and predicting the potential biological implications of related compounds. This approach combines chemical synthesis with computational biology tools to forecast the biological activities of newly synthesized molecules, underscoring the importance of structural analysis in drug discovery (Kharchenko, Detistov, & Orlov, 2008).

Anticancer and Anti-Inflammatory Agents

The exploration of pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents highlights the pharmaceutical potential of molecules containing pyridine and oxadiazole components. Such studies are critical for developing new therapeutic agents targeting cancer and inflammation, providing a foundation for further research into related compounds and their potential efficacy in these areas (Rahmouni et al., 2016).

Tuberculostatic Activity

Compounds featuring phenylpiperazine and oxadiazole structures have been evaluated for their tuberculostatic activity, demonstrating the impact of molecular structure on antimicrobial efficacy. Such research is pivotal in the ongoing search for novel treatments for tuberculosis, highlighting the relevance of structural diversity in drug design (Foks et al., 2004).

properties

IUPAC Name

1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-propylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-3-12-25-22(29)18-10-14-28(15-11-18)21-19(5-4-13-24-21)23-26-20(27-30-23)17-8-6-16(2)7-9-17/h4-9,13,18H,3,10-12,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAQLASYXVPRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide

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